N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-5-4-10-26(18)11-12-27(21)23(28)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSUHOQWKQZHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the pyrrolo[1,2-a]pyrazine core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups is performed via electrophilic aromatic substitution.
- Carboxamide formation : The final step involves the formation of the carboxamide functional group through amide bond formation.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Inhibition of Glioma Cell Growth : Research indicates that compounds with similar structural features have demonstrated significant inhibitory effects on glioma cell lines. For instance, a related compound exhibited low micromolar activity against kinase AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .
- Selectivity Towards Cancer Cells : The compound exhibited potent cytotoxicity against glioblastoma cells while being relatively non-toxic to non-cancerous cells. This selectivity is vital for therapeutic applications as it minimizes potential side effects .
The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer progression:
- AKT Signaling Pathway : Inhibition of the AKT pathway is significant as it plays a pivotal role in cell survival and proliferation in various cancers. The compound's ability to inhibit AKT2 suggests a mechanism that could be exploited for therapeutic purposes in gliomas .
Case Studies and Research Findings
A study evaluating the biological activity of related compounds found that those with similar substitutions displayed notable anti-glioma activity. Specifically:
- Compound 4j , a derivative with structural similarities to this compound was tested against primary patient-derived glioblastoma cells and demonstrated significant inhibition of neurosphere formation and cell viability at low concentrations .
Comparative Biological Activity Table
| Compound Name | Target Cells | EC50 (µM) | Selectivity (Cancer vs Non-Cancer) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Glioblastoma (U87MG) | TBD | High | AKT Inhibition |
| Compound 4j | Glioblastoma (Primary) | 0.5 | High | AKT Inhibition |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Predicted using QikProp (Schrödinger LLC).
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : Replacing 4-Cl with 2,6-F₂ (as in ) reduces steric bulk but introduces stronger electronegativity, which may alter binding kinetics.
- Carboxamide vs. Carbothioamide : The thioamide variant exhibits higher LogP (4.2 vs. 3.8), suggesting improved membrane permeability but reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
